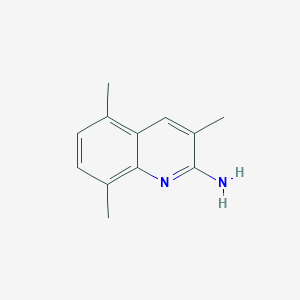

3,5,8-Trimethylquinolin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

948291-75-6 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3,5,8-trimethylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3,(H2,13,14) |

InChI Key |

YCTXLNOIENGSNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5,8 Trimethylquinolin 2 Amine and Its Molecular Analogs

Established Synthetic Pathways to Substituted Quinoline (B57606) Systems

For over a century, a core group of named reactions has formed the bedrock of quinoline synthesis. iipseries.org These classical methods, while sometimes requiring harsh conditions, are robust and have been extensively studied and modified over the decades. nih.gov

Combes Quinoline Synthesis: Mechanism and Regioselectivity Considerations

The Combes quinoline synthesis, first reported in 1888, is a widely used method for preparing 2,4-substituted quinolines. iipseries.orgwikipedia.org The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org

The mechanism proceeds in three main steps. The first step is the protonation of a carbonyl group on the β-diketone, which is then attacked by the aniline in a nucleophilic addition. Following proton transfer and elimination of water, a Schiff base is formed. This intermediate tautomerizes to an enamine, which is protonated by the acid catalyst, typically concentrated sulfuric acid. The second and rate-determining step is the annulation (ring-forming) of the molecule. The final step involves a proton transfer and dehydration to yield the substituted quinoline product. wikipedia.org

Regioselectivity is a key consideration, particularly when using asymmetrically substituted anilines or β-diketones. Studies have shown that steric effects in the rate-determining annulation step play a more significant role than in the initial nucleophilic addition. For instance, increasing the bulk of the substituent on the diketone, along with the use of methoxy-substituted anilines, favors the formation of 2-substituted quinolines. Conversely, using chloro- or fluoroanilines tends to yield the 4-substituted regioisomer as the major product. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Key Features | Product Type |

| Aniline | β-Diketone | Concentrated H₂SO₄, Polyphosphoric acid (PPA) | Condensation followed by acid-catalyzed cyclization. iipseries.orgwikipedia.org | 2,4-Disubstituted quinolines iipseries.org |

| Substituted Anilines | Trifluoromethyl-β-diketones | PPA/Ethanol mixture | Regioselectivity influenced by steric and electronic effects of substituents. wikipedia.org | 2-CF₃- or 4-CF₃-quinolines wikipedia.org |

Skraup Reaction and Modified Approaches for Quinoline Ring Formation

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a cornerstone for synthesizing quinolines, often used for heteroring-unsubstituted products. nih.govwikipedia.org The archetypal reaction involves heating an aromatic amine like aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene. iipseries.orgwikipedia.org The reaction is known for being exothermic and potentially violent, often requiring the addition of ferrous sulfate to moderate its pace. uop.edu.pk

The mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein. iipseries.orguop.edu.pk The aniline then undergoes a 1,4-addition (Michael addition) to the acrolein. uop.edu.pkpharmaguideline.com This is followed by an acid-catalyzed ring closure and subsequent oxidation of the resulting 1,2-dihydroquinoline to furnish the aromatic quinoline ring. iipseries.orguop.edu.pk The nitrobenzene used as the oxidant is itself reduced to aniline, which can re-enter the reaction cycle. uop.edu.pk

Given the often harsh conditions of the traditional Skraup reaction, several modified approaches have been developed to improve safety and efficiency. nih.gov Arsenic acid can be used as a milder oxidizing agent, resulting in a less violent reaction. wikipedia.org Modern modifications include the use of microwave irradiation and ionic liquids, which can shorten reaction times and offer a greener alternative to conventional methods. iipseries.orgnih.gov Another modification involves substituting acetylated amines for the free bases, which can improve yields and ease of operation. cdnsciencepub.com

| Method | Reactants | Conditions | Oxidizing Agent | Noteworthy Aspects |

| Classical Skraup | Aniline, Glycerol | Concentrated H₂SO₄, Heat | Nitrobenzene, Arsenic acid wikipedia.org | Reaction can be violent; ferrous sulfate is often added as a moderator. wikipedia.orguop.edu.pk |

| Microwave-Assisted | p-aminophenol/p-nitrophenol, Glycerol | Water (solvent), Microwave irradiation | Nitrobenzene | Green chemistry approach with reduced reaction times (15-20 min). tandfonline.com |

| Ionic Liquid Media | Aniline, Glycerol | Ionic Liquid, Microwave irradiation | Not specified | Improves reaction efficiency and represents a greener alternative. iipseries.org |

Friedländer and Pfitzinger Quinoline Synthesis Protocols

The Friedländer and Pfitzinger syntheses are versatile methods that utilize ortho-substituted benzene (B151609) precursors to construct the quinoline ring system.

The Friedländer synthesis , reported by Paul Friedländer in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone). wikipedia.orgalfa-chemistry.com The reaction is catalyzed by either acid or base and proceeds via a cyclocondensation. alfa-chemistry.comorganic-chemistry.org Two primary mechanistic pathways are proposed. One involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization via imine formation and subsequent dehydration. An alternative mechanism suggests the initial formation of a Schiff base between the amino group and the second carbonyl compound, followed by an intramolecular aldol reaction and dehydration. wikipedia.org Catalysts such as trifluoroacetic acid, iodine, and various Lewis acids have been employed. wikipedia.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org The mechanism starts with the hydrolysis of the amide bond in isatin by a base like potassium hydroxide, opening the ring to form a keto-acid. wikipedia.orgijsr.net This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.org

| Synthesis | Precursor 1 | Precursor 2 | Catalyst/Reagent | Product |

| Friedländer | 2-Aminoaryl aldehyde or ketone organic-chemistry.org | Ketone with α-methylene group organic-chemistry.org | Acid (e.g., p-toluenesulfonic acid) or Base wikipedia.orgalfa-chemistry.com | Substituted quinolines wikipedia.org |

| Pfitzinger | Isatin wikipedia.org | Carbonyl compound (aldehyde or ketone) wikipedia.org | Strong Base (e.g., KOH) iipseries.orgwikipedia.org | Quinoline-4-carboxylic acids wikipedia.org |

Doebner-von Miller and Gould-Jacobs Cyclization Reactions

The Doebner-von Miller and Gould-Jacobs reactions are additional classical methods for quinoline synthesis, each offering distinct pathways and leading to different classes of substituted quinolines.

The Doebner-von Miller reaction is considered a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. iipseries.orgnih.govwikipedia.org The mechanism has been a subject of debate, with modern studies suggesting a complex fragmentation-recombination pathway. wikipedia.orgnih.gov In this proposed mechanism, the aniline first undergoes conjugate addition to the unsaturated carbonyl. This adduct can then fragment into an imine and a saturated ketone, which recombine to form the quinoline product after cyclization and oxidation. wikipedia.orgnih.gov

The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline derivatives. wikiwand.commdpi.com The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.orgwikiwand.com This is followed by a thermal intramolecular cyclization, which often requires high temperatures (above 250 °C). mdpi.comablelab.eu The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the 4-hydroxyquinoline. wikiwand.com The high temperatures required for the cyclization step can sometimes lead to product decomposition, which is a limitation of this method. mdpi.com

| Reaction | Reactants | Key Steps | Product Type |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound wikipedia.org | Acid-catalyzed conjugate addition, cyclization, and oxidation. iipseries.orgsynarchive.com | Substituted quinolines wikipedia.org |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate iipseries.orgwikiwand.com | Condensation, thermal cyclization, saponification, decarboxylation. wikiwand.com | 4-Hydroxyquinoline derivatives wikiwand.com |

Modern Catalyst-Driven and Sustainable Synthetic Strategies

While classical methods are foundational, modern organic synthesis increasingly emphasizes efficiency, sustainability, and the ability to construct complex molecules under milder conditions. ijpsjournal.com This has led to the development of new catalyst-driven strategies for quinoline synthesis, with a significant focus on transition-metal catalysis and green chemistry principles. ijpsjournal.comresearchgate.net

Transition Metal-Catalyzed Methodologies for Quinoline Construction

Transition-metal catalysis has become a dominant tool in the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.in These methods offer advantages over traditional routes by enabling the construction of diverse quinoline scaffolds from readily available starting materials, often under milder reaction conditions. ias.ac.in Catalysts based on metals such as palladium, copper, cobalt, and iron have been successfully employed. tandfonline.comias.ac.inorganic-chemistry.org

These methodologies encompass a range of reaction types:

C-H Activation/Functionalization: This approach involves the direct functionalization of C-H bonds, providing an atom-economical route to substituted quinolines. For example, copper-catalyzed reactions of anilines and aldehydes can proceed via C-H functionalization to build the quinoline ring. ias.ac.in

Domino Reactions: These are multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates. A domino approach developed by Gao et al. involves a palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes to afford quinoline motifs in good yields. ias.ac.in

[4+2] Cycloadditions: Metal-free approaches can also be highly effective. For instance, a [4+2] cycloaddition of in-situ generated azadienes with terminal alkynes provides a regioselective synthesis of C-3-functionalized quinolines. organic-chemistry.org

The pursuit of sustainability has also driven innovation in this area. "Green" strategies focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts. researchgate.netbohrium.com This includes the use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable nanocatalysts, which offer superior alternatives to traditional materials. tandfonline.comijpsjournal.comacs.org

| Catalyst System | Reaction Type | Reactants | Key Advantage |

| Copper-based | C-H Functionalization / C-N/C-C bond formation | Anilines, Aldehydes | Uses molecular oxygen as an economical and convenient oxidant. ias.ac.in |

| Palladium-based | Domino reaction (Sonogashira coupling/cyclization) | Benzimidoyl chlorides, 1,6-enynes | Good yields under mild conditions using accessible starting materials. ias.ac.in |

| Cobalt(III)-based | C-H Activation / Cyclization | Anilines, Alkynes, DMSO | Direct synthesis from simple anilines; DMSO acts as a C₁ building block. organic-chemistry.org |

| Nanocatalysts | Various (e.g., Friedländer, Doebner-Miller) | Various | High efficiency, recyclability, and environmentally friendly conditions. acs.org |

| Metal-free (Acid-catalyzed) | Cyclization | N-alkyl anilines, Alkynes/Alkenes | Avoids transition metals; uses O₂ as an oxidant under solvent-free conditions. tandfonline.com |

Metal-Free, Solvent-Free, and Microwave-Assisted Synthesis Enhancements

In the pursuit of more sustainable and efficient chemical processes, metal-free, solvent-free, and microwave-assisted synthetic methods have gained significant traction in quinoline synthesis.

Metal-free approaches offer an alternative to transition-metal catalysis, often relying on the use of Brønsted or Lewis acids, or ionic liquids to promote the desired transformations. mdpi.com For instance, the Friedländer synthesis, a classic method for quinoline formation, can be effectively catalyzed by Brønsted acids under solvent-free conditions. mdpi.com

Solvent-free reactions, conducted by heating a mixture of reactants in the absence of a solvent, align with the principles of green chemistry by reducing waste and simplifying product purification. researchgate.net The Friedländer reaction, for example, can be carried out under solvent-free conditions using various catalysts, leading to high yields of quinoline derivatives in short reaction times. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netyoutube.com The application of microwave irradiation has been successfully demonstrated in various quinoline syntheses, including the Skraup synthesis and nucleophilic aromatic substitutions. nih.govyoutube.com The rapid and uniform heating provided by microwaves can significantly enhance reaction efficiency. researchgate.netyoutube.com

| Method | Key Features | Example Reaction |

| Metal-Free | Avoids transition metals, often uses acid or ionic liquid catalysts. | Brønsted acid-mediated Friedländer synthesis. mdpi.com |

| Solvent-Free | Reduces waste, simplifies purification. | Friedländer reaction of 2-aminoarylketones with carbonyl compounds. mdpi.com |

| Microwave-Assisted | Shorter reaction times, often higher yields. | Skraup synthesis of 7-amino-8-methylquinoline. nih.gov |

Regioselective Synthesis Strategies for Substituted Quinolinamines

The regioselective functionalization of the quinoline core is of paramount importance for the synthesis of specific isomers and for establishing structure-activity relationships of biologically active compounds. mdpi.com Transition metal-catalyzed C-H activation has become a powerful strategy for the direct and regioselective introduction of functional groups onto the quinoline ring. mdpi.com

For instance, palladium-catalyzed C2 arylation of quinoline-N-oxides with unactivated benzene has been achieved with good regioselectivity. mdpi.com Similarly, copper-catalyzed C2 sulfonylation of quinoline N-oxides with tetrafluoroborates has been reported. mdpi.com These methods highlight the ability to selectively functionalize the C2 position of the quinoline ring, which is a common site for substitution in many bioactive quinoline derivatives. The regioselectivity is often controlled by the directing effect of the N-oxide group and the nature of the metal catalyst and ligands. mdpi.com

Reductive Amination and Nucleophilic Aromatic Substitution in Quinoline Derivatization

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org In the context of quinoline chemistry, reductive amination can be employed to introduce aminoalkyl side chains or to synthesize tetrahydroquinoline derivatives. For example, a sequence involving 1,2-reductive dearomatization of quinolines followed by a copper(I) hydride-catalyzed asymmetric hydroamination affords 4-amino-1,2,3,4-tetrahydroquinolines with high enantioselectivity. nih.gov

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the derivatization of electron-deficient heterocyclic systems like quinoline. quimicaorganica.orgresearchgate.net Halogenated quinolines, particularly those with a halogen at the 2- or 4-position, readily undergo nucleophilic substitution with a variety of nucleophiles. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the negative charge in the intermediate is stabilized by the nitrogen atom. quimicaorganica.org Position 2 is a common site for nucleophilic attack on the quinoline ring. researchgate.net This reaction is a powerful tool for introducing amino, alkoxy, and other functional groups at specific positions on the quinoline scaffold.

| Reaction | Description | Application in Quinoline Chemistry |

| Reductive Amination | Conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.org | Synthesis of 4-amino-1,2,3,4-tetrahydroquinolines. nih.gov |

| Nucleophilic Aromatic Substitution | Replacement of a leaving group on an aromatic ring by a nucleophile. quimicaorganica.org | Introduction of amino groups at the 2- or 4-positions of the quinoline ring. quimicaorganica.orgresearchgate.net |

Formylation Reactions for Quinolinecarbaldehyde Precursors (Reimer-Tiemann, Vilsmeier-Haack, Duff)

Formylation reactions are essential for introducing a formyl group (-CHO) onto an aromatic ring, creating aldehyde precursors that are versatile intermediates for further functionalization. For quinoline systems, particularly those rich in electrons, several classical methods are employed to produce quinolinecarbaldehydes.

The Reimer-Tiemann reaction typically involves the ortho-formylation of phenols using chloroform in a basic solution. wikipedia.orgyoutube.com When applied to 8-hydroxyquinoline, formylation can occur at both the C5 and C7 positions. nih.gov The reaction proceeds through the generation of a reactive dichlorocarbene intermediate in a basic environment. youtube.comnih.gov

The Vilsmeier-Haack reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to create the Vilsmeier reagent, a chloroiminium ion. chemijournal.comthieme-connect.de This electrophile then attacks electron-rich aromatic rings. thieme-connect.de This method is a highly effective, simple, and practical way to synthesize 2-chloro-3-formyl-quinoline derivatives from substituted acetanilides. chemijournal.com

The Duff reaction is another method for the formylation of aromatic compounds, using hexamine (hexamethylenetetramine) as the source of the formyl carbon. wikipedia.orgthieme-connect.de This reaction requires strongly electron-donating groups on the aromatic ring, such as a hydroxyl group, and typically occurs in an acidic medium. wikipedia.orgnih.gov Formylation preferentially takes place at the ortho position to the activating group. wikipedia.org The mechanism involves the generation of an iminium ion from protonated hexamine, which acts as the electrophile. wikipedia.org

| Reaction | Key Reagents | Typical Substrate | Reaction Conditions | Position of Formylation |

|---|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., KOH) | Phenols (e.g., 8-Hydroxyquinoline) | Basic | Ortho to hydroxyl group (e.g., C5 and C7) nih.gov |

| Vilsmeier-Haack | DMF, Phosphorus Oxychloride (POCl₃) | Electron-rich aromatics, Substituted Acetanilides | Mild | Ortho to activating group chemijournal.com |

| Duff | Hexamine ((CH₂)₆N₄), Acid (e.g., glyceroboric acid, TFA) | Phenols, highly activated aromatics | Acidic | Ortho (preferentially) and para to activating group wikipedia.org |

Povarov Approach for 8-Aminoquinoline Derivatives

The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinolines (THQs), which can subsequently be oxidized to quinolines. ehu.es It is formally an aza-Diels-Alder reaction, typically involving the condensation of an aniline, an aldehyde, and an activated olefin. ehu.esrsc.orgresearchgate.net This approach is particularly valuable for the synthesis of 8-aminoquinoline derivatives by using 1,2-phenylenediamines as the aniline component. rsc.org

The reaction proceeds through the formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with an electron-rich alkene (dienophile), such as an enol ether. rsc.orgresearchgate.net This cycloaddition can be performed without a catalyst in solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). rsc.org The resulting tetrahydroquinoline adduct contains multiple points of diversity based on the choice of starting materials. ehu.es A final oxidation step is required to aromatize the THQ ring to the corresponding quinoline. ehu.es This strategy offers a straightforward route to substituted 8-aminoquinolines from simple starting materials. rsc.org

| Aniline Component | Aldehyde Component | Dienophile Component | Key Outcome |

|---|---|---|---|

| 1,2-Phenylenediamines | Aromatic or Aliphatic Aldehydes | Enol Ethers (e.g., Ethyl Vinyl Ether) | Substituted 8-aminotetrahydroquinolines rsc.orgresearchgate.net |

| Substituted Anilines | Formaldehyde | Excess Dienophile | Julolidine Derivatives researchgate.net |

| Arylamines | Methyl Ketones | Styrenes | Substituted Quinolines (via I₂-mediated formal [3+2+1] cycloaddition) organic-chemistry.org |

Gram-Scale Synthesis and Process Optimization for 3,5,8-Trimethylquinolin-2-amine Analogs

Transitioning the synthesis of complex molecules like this compound analogs from laboratory-scale to gram-scale production requires significant process optimization. Key goals include improving yield, reducing reaction times, minimizing waste, and ensuring scalability and safety.

Several established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, can be optimized for larger scales. nih.gov Optimization strategies often focus on reaction conditions, including the choice of catalyst and solvent. Recent advancements have emphasized the use of greener protocols, such as solvent-free and catalyst-free conditions, to avoid environmentally harmful organic solvents. For instance, heating substituted aldimines with styrenes at 110°C without any solvent or catalyst has been shown to produce functionalized quinolines.

Microwave irradiation has emerged as a valuable tool for accelerating reactions, often leading to higher yields in shorter timeframes compared to conventional heating. tandfonline.com The use of solid acid catalysts or ionic liquids can also improve reaction efficiency and facilitate easier product separation and catalyst recycling. nih.govmdpi.com For gram-scale synthesis, considerations include efficient heat transfer, management of exotherms, and purification methods suitable for larger quantities, such as recrystallization over column chromatography.

| Optimization Strategy | Description | Example/Advantage |

|---|---|---|

| Solvent-Free Conditions | Running the reaction neat (without solvent), often with thermal promotion. | Reduces solvent waste; simplifies workup. |

| Microwave Irradiation | Using microwave energy to rapidly and uniformly heat the reaction mixture. | Shorter reaction times and often improved yields. tandfonline.com |

| Green Solvents | Replacing traditional organic solvents with more environmentally benign alternatives. | Using water as a solvent enhances safety and reduces environmental impact. tandfonline.com |

| Solid Acid Catalysts | Employing reusable solid catalysts instead of soluble acids. | Simplifies catalyst removal and allows for recycling (e.g., Nafion NR50). mdpi.com |

| Metal-Free Synthesis | Developing synthetic routes that avoid the use of metal catalysts. | Avoids potential metal contamination in the final product and reduces cost. tandfonline.com |

Spectroscopic and Structural Characterization of 3,5,8 Trimethylquinolin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data for 3,5,8-Trimethylquinolin-2-amine are not available in the reviewed sources. This analysis would typically involve the assignment of chemical shifts (in ppm) to each unique proton and carbon atom in the molecule, providing insights into the electronic environment and connectivity of the atoms.

Information regarding the use of advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) or ¹⁹F NMR for potential derivatives of this compound has not been reported.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

The EI-MS fragmentation pattern for this compound is not documented. This analysis would reveal the pattern of fragmentation of the molecular ion, which is characteristic of the compound's structure.

Precise mass measurement data from HRMS-ESI, which would confirm the elemental composition and molecular formula of this compound, could not be located.

Vibrational and Electronic Spectroscopy

Data on the vibrational (e.g., FTIR, Raman) and electronic (e.g., UV-Vis) spectra of this compound are not available. This information would describe the molecule's characteristic vibrational modes and electronic transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a quinoline (B57606) derivative will exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds. researchgate.net

For a compound like this compound, the FTIR spectrum is expected to show distinct peaks for the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1500-1600 cm⁻¹ region. researchgate.net The presence of the amine group can also be confirmed by N-H bending vibrations, which typically occur in the 1550-1650 cm⁻¹ range.

In a study of 5,8-quinolinedione (B78156) derivatives, it was noted that the carbonyl wavelength range of 1700–1650 cm⁻¹ is crucial for identifying substituent positions. mdpi.com While this compound lacks a carbonyl group, this highlights the utility of specific spectral regions in determining molecular structure. The analysis of these characteristic peaks allows for the unambiguous identification of the key functional groups within the this compound molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 |

| Primary Amine (N-H) | Bending | 1550 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Quinoline C=N | Stretching | 1500 - 1600 |

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands that correspond to π-π* and n-π* electronic transitions. researchgate.net

For this compound, the spectrum would be influenced by the extended π-system of the quinoline ring and the electronic effects of the amine and methyl substituents. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. researchgate.net The methyl groups, being weakly electron-donating, may also contribute to slight shifts in the absorption bands.

Studies on various aminoquinoline derivatives have shown that their UV-Vis absorption spectra are sensitive to the substitution pattern and the solvent environment. researchgate.netresearchgate.net For instance, the absorption spectra of amino-substituted 2,4-diphenylquinolines vary significantly under neutral and acidic conditions. researchgate.net The UV-Vis spectrum of this compound would likely exhibit multiple absorption bands in the UV region, characteristic of the quinoline scaffold.

| Compound Type | Electronic Transition | Expected Wavelength Range (nm) |

| Quinoline | π-π | ~270-320 |

| Aminoquinoline | π-π | Shifted to longer wavelengths (>320) |

| Aminoquinoline | n-π* | Typically at longer wavelengths, may be weak |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Single-Crystal X-ray Diffraction Studies of Quinoline Derivatives

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would reveal its exact molecular geometry. Studies on other quinoline derivatives have provided detailed structural information. researchgate.netresearchgate.net For example, the crystal structure of a quinoline-based iminothiazoline was determined to belong to the triclinic system. researchgate.net Such studies confirm the connectivity of atoms and provide accurate bond distance and angle measurements. nih.gov The planarity of the quinoline ring system and the orientation of the methyl and amine substituents would be precisely determined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. iupac.org In the crystal structure of this compound, the primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For this compound, methods like thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) would be employed.

TLC is a rapid and convenient method to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. acs.org Column chromatography, often using silica (B1680970) gel, is a standard technique for the purification of quinoline derivatives on a larger scale. nih.govnih.gov

For a more precise assessment of purity and for quantitative analysis, HPLC is the method of choice. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is commonly used for the analysis of quinoline derivatives. nih.gov The purity of the compound can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. These chromatographic methods are indispensable for obtaining this compound in high purity and for verifying its identity. nih.govsapub.org

| Chromatographic Technique | Application | Stationary Phase (Example) | Mobile Phase (Example) |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica gel GF254 | Ethyl acetate (B1210297)/Hexane mixture |

| Column Chromatography | Purification | Silica gel (200-300 mesh) | Gradient of ethyl acetate in hexane |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis | C18 (Reversed-phase) | Acetonitrile/Water mixture |

Chemical Reactivity and Derivatization Strategies for 3,5,8 Trimethylquinolin 2 Amine

Transformations at the Amine Moiety

The primary amine group at the 2-position of the quinoline (B57606) ring is a key site for chemical modifications. Its nucleophilic character allows for a range of derivatization reactions, similar to other primary amines. nih.gov These transformations are fundamental in creating new molecular entities with potentially altered chemical and physical properties.

Common derivatization strategies for primary amines include acylation, alkylation, and sulfonylation. For instance, the reaction with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, treatment with sulfonyl chlorides in the presence of a base would produce sulfonamides. These reactions are generally robust and can be used to introduce a wide variety of substituents.

Another important transformation is diazotization, where the primary amine reacts with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can undergo a plethora of subsequent reactions, including Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or coupling reactions with activated aromatic rings to form azo compounds.

Furthermore, the amine group can be derivatized for analytical purposes. Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) are known to react readily with primary amines to form stable, fluorescent derivatives, facilitating their detection and quantification in complex mixtures. sigmaaldrich.com While this specific reagent is used for analysis, the underlying principle of reacting the amine with a suitably activated carboxylic acid (like an NHS ester) is a common strategy for amide bond formation.

The table below summarizes some expected transformations at the amine moiety of 3,5,8-trimethylquinolin-2-amine based on the general reactivity of 2-aminoquinolines and primary amines.

| Reaction Type | Reagent(s) | Expected Product |

| Acylation | Acetyl chloride, Pyridine (B92270) | N-(3,5,8-trimethylquinolin-2-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Base | N-(3,5,8-trimethylquinolin-2-yl)-4-methylbenzenesulfonamide |

| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 3,5,8-trimethylquinolin-2-diazonium chloride |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-alkyl/N-aryl-3,5,8-trimethylquinolin-2-amine |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution:

The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group and the three methyl groups enhances the electron density of the ring system, facilitating electrophilic substitution. The amino group at position 2 and the methyl groups at positions 3, 5, and 8 are all ortho-, para-directing activators. libretexts.org

In the context of this compound, the powerful activating and directing effect of the amino group at position 2 would primarily direct incoming electrophiles to the 3-position. However, since this position is already substituted with a methyl group, the reactivity at other positions must be considered. The methyl groups at positions 5 and 8 will activate the carbocyclic ring. Electrophilic attack on the quinoline ring generally occurs on the benzene ring rather than the pyridine ring. quimicaorganica.org Therefore, positions 5 and 8 are the most likely sites for further electrophilic substitution. quimicaorganica.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. rsc.org

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the quinoline ring is also a significant aspect of its chemistry. Halogenated quinolines, particularly those with halogens at the 2- and 4-positions, are known to undergo nucleophilic substitution readily. quimicaorganica.org While this compound itself does not have a leaving group for a typical SNAr reaction, its derivatives can be synthesized to undergo such transformations. For instance, if the amine group were to be converted to a good leaving group (e.g., via diazotization followed by substitution), the resulting derivative could be subjected to nucleophilic attack.

Research on related quinoline systems, such as 4-chloro-2-methyl-3-nitroquinolines, has shown that the 4-position is highly reactive towards nucleophiles due to the presence of the adjacent nitro group. researchgate.net This highlights the importance of electronic effects in determining the regioselectivity of nucleophilic substitution on the quinoline ring.

The table below outlines potential substitution reactions on the quinoline ring of this compound or its derivatives.

| Reaction Type | Position(s) | Reagent(s) | Expected Product |

| Electrophilic Nitration | 5- and/or 8- | HNO₃, H₂SO₄ | 3,5,8-Trimethyl-x-nitroquinolin-2-amine |

| Electrophilic Halogenation | 5- and/or 8- | Br₂, FeBr₃ | x-Bromo-3,5,8-trimethylquinolin-2-amine |

| Nucleophilic Substitution (on a 4-halo derivative) | 4- | Nu⁻ (e.g., RO⁻, R₂NH) | 4-Substituted-3,5,8-trimethylquinolin-2-amine |

Synthesis of Hybrid Quinoline Scaffolds and Conjugates

The this compound scaffold can serve as a building block for the synthesis of more complex hybrid molecules and conjugates. This approach involves linking the quinoline moiety to other pharmacologically or functionally important structures to create new chemical entities with potentially enhanced or novel properties. The synthesis of such hybrids often relies on the reactivity of the amine group or C-H functionalization of the quinoline ring.

One common strategy involves the formation of an amide or sulfonamide linkage by reacting the amine group with a carboxylic acid or sulfonyl chloride derivative of another molecule. This is a widely used method for creating hybrid compounds in medicinal chemistry. For example, quinoline-pyrimidine hybrids have been synthesized, demonstrating the utility of combining different heterocyclic systems. thesciencein.org

Another approach is through transition metal-catalyzed cross-coupling reactions. If a halo-derivative of this compound is prepared, it can be coupled with various partners (e.g., boronic acids in Suzuki coupling, amines in Buchwald-Hartwig amination) to form C-C or C-N bonds, respectively. This allows for the direct linkage of the quinoline ring to other aromatic or aliphatic systems.

The synthesis of quinoline hybrids from methylquinolines via oxidative C(sp³)–H functionalization is also a known process, suggesting that the methyl groups on this compound could potentially be functionalized to create linkages for hybrid scaffolds. researchgate.net

The table below presents examples of synthetic strategies for hybrid quinoline scaffolds based on the reactivity of this compound.

| Hybrid Type | Synthetic Strategy | Coupling Partner Example |

| Amide-linked hybrid | Amidation of the 2-amino group | A biologically active carboxylic acid |

| Sulfonamide-linked hybrid | Sulfonylation of the 2-amino group | A fluorescent sulfonyl chloride |

| C-C coupled hybrid | Suzuki coupling of a halo-derivative | An arylboronic acid |

| C-N coupled hybrid | Buchwald-Hartwig amination of a halo-derivative | A secondary amine |

Polymerization and Oligomerization Studies of this compound Analogs

While specific polymerization or oligomerization studies on this compound are not extensively documented, the structural features of this molecule suggest potential for its incorporation into polymeric materials. The bifunctional nature of the molecule (a reactive amine group and an aromatic ring system) allows for it to be considered as a monomer in polymerization reactions.

One possible route to polymerization is through the amine functionality. For instance, if derivatized to an isocyanate, it could undergo polyaddition reactions with diols to form polyurethanes. Alternatively, the amine could be reacted with di-epoxides to form epoxy resins.

Another potential pathway involves the quinoline ring itself. If a dihalo-derivative of this compound were synthesized, it could undergo polycondensation reactions, such as Suzuki polycondensation with a diboronic acid, to form conjugated polymers. Such polymers containing quinoline units in the main chain are of interest for their potential electronic and optical properties.

Studies on related compounds, such as 4-aminoquinoline (B48711) derivatives, have explored their ability to inhibit heme polymerization, which is a different context but demonstrates the interaction of aminoquinolines with polymerization processes. nih.gov While not a study of the polymerization of the quinoline itself, it points to the relevance of quinolines in the broader field of polymer science.

The table below outlines hypothetical polymerization strategies involving analogs of this compound.

| Polymer Type | Monomer Analog | Polymerization Method |

| Polyurethane | Diisocyanate derivative | Polyaddition with a diol |

| Epoxy Resin | This compound | Reaction with a diepoxide |

| Conjugated Polymer | Dihalo-derivative | Suzuki Polycondensation with a diboronic acid |

Computational and Theoretical Investigations of 3,5,8 Trimethylquinolin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govrsc.org For quinoline (B57606) derivatives, DFT calculations are typically used to optimize the molecular geometry, determine electron distribution, and calculate energies. mdpi.comresearchgate.net These calculations help in understanding the molecule's stability and predicting its reactivity. Parameters such as electrostatic potential maps can identify electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical modeling is employed to predict and interpret spectroscopic data, such as NMR, IR, and UV-Visible spectra. researchgate.net By calculating theoretical spectra for quinoline derivatives and comparing them with experimental data, researchers can confirm molecular structures and understand the electronic transitions occurring within the molecule. nih.gov For instance, Time-Dependent DFT (TD-DFT) is often used to simulate UV-Visible spectra and analyze the orbitals involved in electronic excitations. rjptonline.org

In Silico Studies of Reaction Mechanisms and Preferred Selectivity

In silico studies are computational simulations used to model chemical reactions. nih.gov These methods can elucidate complex reaction mechanisms, identify transition states, and calculate activation energies, thereby explaining why certain products (regio- or stereoisomers) are formed preferentially. mdpi.com For the synthesis of substituted quinolines, computational studies can help rationalize the observed selectivity of reactions like the Friedländer annulation or other multicomponent reactions by modeling the energy profiles of different reaction pathways. tandfonline.com

Frontier Molecular Orbital Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.netyoutube.comwikipedia.org The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other species. libretexts.org For quinoline derivatives, the HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis helps in understanding the molecule's behavior as an electron donor (nucleophile) or electron acceptor (electrophile). nih.gov

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule, such as a quinoline derivative, might bind to a biological target, typically a protein or nucleic acid. nih.govresearchgate.netmdpi.com Docking predicts the preferred orientation of the ligand in the binding site of the receptor and estimates the binding affinity. researchgate.netnih.gov MD simulations then provide insight into the dynamic behavior and stability of the ligand-receptor complex over time. tandfonline.comnih.govnih.govtandfonline.com These studies are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Should computational data for 3,5,8-Trimethylquinolin-2-amine become available, a detailed and specific analysis as per the requested outline could be conducted.

Biological and Biomedical Research Applications of 3,5,8 Trimethylquinolin 2 Amine and Its Derivatives

Exploration of Diverse Biological Activities

Following extensive literature and database searches, it has been determined that specific research on the biological and biomedical applications of the chemical compound 3,5,8-trimethylquinolin-2-amine is not available in the public domain. The following sections, therefore, draw upon research conducted on structurally related quinoline (B57606) derivatives to provide a contextual understanding of the potential, yet unproven, activities of this compound. It is crucial to note that these findings are not directly applicable to this compound, and any extrapolation of these activities would be purely speculative without direct experimental evidence.

Antioxidant Activity: Mechanisms of Free Radical Scavenging and Oxidative Stress Mitigation

No studies have been identified that specifically investigate the antioxidant activity of this compound. However, research on other quinoline derivatives suggests that the quinoline scaffold can be a basis for antioxidant compounds. For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its ability to reduce oxidative stress. This was evidenced by its capacity to decrease the accumulation of oxidative stress markers like 8-hydroxy-2-deoxyguanosine and 8-isoprostane in both liver and serum. The compound also helped normalize the function of the antioxidant system in animal models. Synthetic phenolic antioxidants have also been shown to prevent mutagenesis induced by related quinoxaline (B1680401) compounds, though the study concluded that oxidative stress might not be the primary mechanism of carcinogenesis or its inhibition in that specific case.

Anti-inflammatory Effects: Modulation of Pro-inflammatory Mediators and Pathways

Direct research into the anti-inflammatory effects of this compound is not documented. However, studies on analogous compounds indicate that the quinoline structure is a promising scaffold for developing anti-inflammatory agents. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce the levels of pro-inflammatory cytokine and NF-κB mRNA, leading to a decrease in inflammation. This was associated with a reduction in the activity of caspases involved in apoptosis. Other research has focused on synthesizing various 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their derivatives, which have exhibited significant anti-inflammatory activity in vivo. These compounds were found to act as prostaglandin (B15479496) inhibitors.

Antimicrobial Efficacy: Studies Against Bacterial and Fungal Pathogens

There is no specific data on the antimicrobial efficacy of this compound. However, the broader class of quinoline derivatives has been extensively studied for its antimicrobial properties. Aminated quinolinequinones have shown promise as antibacterial agents, with some derivatives demonstrating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship studies of these compounds have highlighted the importance of the substitution pattern on the quinoline ring for antibacterial activity. Furthermore, quinoline-based hydroxyimidazolium hybrids have been synthesized and evaluated, with some showing notable activity against S. aureus.

Antimalarial Potential: Inhibition of Plasmodium Parasite Growth

While this compound itself has not been evaluated for antimalarial activity, the quinoline core is a well-established pharmacophore in antimalarial drugs. Research into various 3-aminoquinolines and 5-aminoquinolines as potential antimalarials has been conducted. Additionally, a high-throughput screening identified a 2,3,8-trisubstituted quinoline compound with excellent inhibitory activity against Plasmodium falciparum. Subsequent derivatization of this hit compound aimed to improve its metabolic stability and solubility while maintaining biological activity. These studies underscore the potential of the quinoline scaffold in the development of new antimalarial agents.

Antidiabetic Research: Investigation of Metabolic Pathway Modulation

No research has been published on the antidiabetic properties of this compound. However, various quinoline-based hybrids have been synthesized and investigated as potential agents for managing Type 2 diabetes. For instance, quinoline-pyrazolopyrimidine hybrids have been evaluated for their α-glucosidase inhibitory and antioxidant properties. Some of these compounds showed promising α-glucosidase inhibition activity. Molecular docking studies have suggested that these compounds can act as orthosteric inhibitors at the catalytic site of α-glucosidase. Another study introduced a series of 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as highly potent α-glucosidase inhibitors, with some derivatives showing significantly lower IC50 values compared to the control drug, acarbose.

Hepatoprotective Investigations in Experimental Models

There are no specific hepatoprotective investigations on this compound. The hepatoprotective effects of related quinoline derivatives are often linked to their antioxidant and anti-inflammatory properties. A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in a model of acetaminophen-induced liver injury found that the compound alleviated inflammation and apoptosis by reducing oxidative stress. This led to improved liver marker indices and ameliorated histopathological alterations.

Enzyme Inhibition Studies (e.g., β-Glucuronidase)

Bacterial β-glucuronidase (GUS) is a significant enzyme target in drug development, particularly in oncology. The reactivation of detoxified chemotherapeutic agents by gut microbiota GUS can lead to severe gastrointestinal toxicity. nih.gov Consequently, the selective inhibition of bacterial GUS is a promising strategy to mitigate these adverse effects. nih.gov

While direct inhibition studies on this compound are not extensively detailed in the reviewed literature, the quinoline scaffold is a known feature in GUS inhibitors. Research on related compounds demonstrates that small structural modifications can lead to significant differences in inhibitory activity against GUS enzymes from various bacterial phyla, such as Proteobacteria and Firmicutes. nih.gov For instance, certain inhibitors are potent against E. coli GUS but show no activity against C. perfringens or S. agalactiae GUS. nih.gov This selectivity is attributed to structural variations in the enzyme's active site, particularly the presence or absence of a "bacterial loop" that folds over the active site in many microbial enzymes but is absent in human β-glucuronidase. nih.gov The potential of this compound as a GUS inhibitor would be evaluated based on its ability to interact with these specific active site residues.

Receptor Antagonism Studies (e.g., GnRH receptor)

Gonadotropin-releasing hormone (GnRH) antagonists are crucial in various therapeutic areas, including assisted reproduction and oncology, by competitively blocking pituitary GnRH receptors to inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov The development of non-peptidic, small-molecule GnRH antagonists has been a significant goal in medicinal chemistry.

The quinoline core has been explored for this purpose. For example, a patent for GnRH receptor antagonists discloses compounds featuring a quinoline ring, such as derivatives of 3-cyano-5-fluoro-quinoline-2-yl. Although these are structurally distinct from this compound, they establish the quinoline scaffold as a viable pharmacophore for GnRH receptor antagonism. The efficacy of such antagonists relies on their ability to bind with high affinity to the GnRH receptor, preventing the endogenous ligand from binding and triggering downstream signaling. nih.govnih.gov Further investigation would be required to determine if the specific substitution pattern of this compound confers any antagonistic activity at the GnRH receptor.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For the quinoline class, SAR is well-documented across various therapeutic targets. acs.orgnih.govpharmacy180.com The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. acs.org

Key findings from SAR studies on related quinoline compounds that are relevant for the this compound scaffold include:

Position 2: The 2-amino group is a key feature, often serving as a crucial hydrogen bonding moiety or a point for further chemical elaboration.

Position 3: In some series of 4-aminoquinolines, a substituent at the 3-position was found to be an absolute requirement for potent receptor antagonism. acs.orgresearchgate.net The methyl group at this position in the target compound could therefore be critical for a specific bioactivity.

Position 7: In 4-aminoquinoline (B48711) antimalarials, electron-withdrawing groups at the 7-position were shown to lower the pKa of the quinoline nitrogen, which influences drug accumulation in the target parasite. nih.gov

Position 8: The presence of a methyl group at the C8 position has been shown to abolish the activity of some 7-chloroquinoline (B30040) antimalarials, indicating that substitution at this position can be detrimental to certain activities. pharmacy180.com

These principles suggest that the specific arrangement of methyl groups and the amine function on the this compound core dictates its pharmacological profile. Optimization would involve systematically modifying these groups to enhance potency and selectivity for a given biological target.

Table 1: Influence of Quinoline Ring Substitutions on Biological Activity from Related Compounds

| Position | Substituent Effect | Example Activity | Reference |

|---|---|---|---|

| 3 | A substituent is critical for activity. | α2C-Adrenoceptor Antagonism | acs.org |

| 7 | Electron-withdrawing groups lower quinoline pKa, affecting pH trapping. | Antiplasmodial | nih.gov |

Preclinical Assessment of Drug-Likeness and Physiochemical Parameters

The journey of a compound from a laboratory hit to a potential drug candidate involves a thorough assessment of its physicochemical and pharmacokinetic properties, often referred to as drug-likeness. researchgate.net These parameters, including molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD) and acceptors (HBA), and polar surface area (PSA), are critical predictors of a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.netnih.gov

For this compound, these parameters can be estimated to gauge its potential as an orally bioavailable drug. The amine group contributes to its basicity (pKa), which, along with lipophilicity, influences its solubility, permeability, and potential for pH trapping within cellular compartments. nih.gov Metabolism studies on related 4-aminoquinolines have shown that N-dealkylation and linker chain cleavage are common metabolic pathways, which would also be anticipated for derivatives of the title compound. researchgate.net In silico tools and experimental assays are used to predict these properties early in the drug discovery process to identify potential liabilities. researchgate.net

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (MW) | 186.25 g/mol | Within typical range for small molecule drugs. |

| XLogP3 | ~3.2 | Indicates moderate lipophilicity, affecting solubility and permeability. |

| Hydrogen Bond Donors (HBD) | 1 (from -NH2) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors (HBA) | 2 (from ring N and -NH2) | Influences solubility and receptor binding. |

Note: Values for XLogP3 and pKa are estimated based on the parent 2-aminoquinoline (B145021) structure and the addition of three methyl groups.

Role as a Precursor for Pharmacologically Relevant Tetrahydroquinolines and Alkaloids

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) ring system is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and therapeutic agents with a wide range of biological activities, including antibacterial and antipsychotic effects. researchgate.net One of the most significant applications of 2-aminoquinolines is their role as precursors for the synthesis of these valuable THQ derivatives. researchgate.net

The conversion of a quinoline to a tetrahydroquinoline is typically achieved through catalytic hydrogenation, which reduces the double bonds in the nitrogen-containing ring. organic-chemistry.orgnih.gov Starting with this compound, this reduction would yield 3,5,8-trimethyl-1,2,3,4-tetrahydroquinolin-2-amine, a saturated analogue that may possess entirely different pharmacological properties from its aromatic parent. Furthermore, the 2-amino-tetrahydroquinoline core serves as a versatile building block for creating more complex fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, which are of interest due to their isoelectronic relationship with other biologically active condensed azines. nih.gov The synthesis of these complex molecules often involves reacting the precursor with agents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), urea, or isothiocyanates to build new rings onto the THQ frame. nih.gov

Future Research Directions and Translational Perspectives for 3,5,8 Trimethylquinolin 2 Amine Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup, Friedländer, and Doebner-von Miller reactions being foundational. nih.govwikipedia.org However, future research will undoubtedly focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes to 3,5,8-trimethylquinolin-2-amine and its analogs.

Green chemistry principles are increasingly pivotal in chemical synthesis. mdpi.com For quinolines, this involves the use of greener solvents like water or ethanol, reducing hazardous waste, and employing recyclable catalysts. tandfonline.com Promising methodologies that could be adapted for this compound include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. mdpi.com Applying microwave irradiation to classical quinoline syntheses, potentially in solvent-free conditions, offers a green alternative. mdpi.com

Nanocatalysis: The use of nanocatalysts, such as titanium dioxide (TiO₂) or superparamagnetic iron oxide (Fe₃O₄) nanoparticles, presents an efficient and recyclable option for catalyzing quinoline formation. nih.govtandfonline.com These catalysts can facilitate reactions under milder conditions. nih.gov

Multi-component Reactions: One-pot, multi-component reactions are highly atom-economical and efficient. tandfonline.com Developing such a process for this compound, for instance, by adapting the Povarov reaction with specific anilines, aldehydes, and alkenes, would be a significant advancement. wikipedia.orgtandfonline.com

Photocatalysis: Visible-light-mediated reactions using inexpensive and non-toxic catalysts like TiO₂ with oxygen as a green oxidant are emerging as an environmentally friendly method for synthesizing N-containing heterocycles, including quinolines. organic-chemistry.org

Future synthetic strategies will likely aim for high regioselectivity to specifically obtain the 3,5,8-trimethyl substitution pattern, possibly through advanced transition metal-catalyzed C-H activation and functionalization techniques. mdpi.com

Application of Advanced Analytical Techniques for Enhanced Characterization

A thorough understanding of the structure, properties, and behavior of this compound is crucial for its development. While standard techniques are informative, the application of advanced and combined analytical methods will provide deeper insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard ¹H and ¹³C NMR, advanced 2D NMR techniques like HSQC can be invaluable for unambiguous structural elucidation, especially for complex derivatives. researchgate.netresearchgate.net NMR is non-destructive and highly quantitative, making it ideal for studying reaction kinetics and purity. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the exact molecular formula. mdpi.com When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of isomers and trace impurities. nih.gov The combination of NMR and MS is particularly powerful, as they provide complementary information for confident metabolite and compound identification. nih.govnih.gov

Computational and DFT Studies: Density Functional Theory (DFT) calculations are increasingly used to predict molecular structures, electronic properties, and spectroscopic data (like NMR shifts). researchgate.netdntb.gov.ua These computational methods can help rationalize experimental findings and guide the design of derivatives with desired properties, such as enhanced antioxidant activity. nih.gov

The integration of these techniques will be critical for creating a comprehensive profile of this compound and its potential derivatives. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. tandfonline.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the research and development process. For this compound, AI and ML can be applied in several ways:

De Novo Design: Generative Adversarial Networks (GANs) and Reinforcement Learning (RL) can be used to design novel quinoline derivatives with optimized properties, such as enhanced binding affinity to a specific biological target or improved antioxidant capabilities. biointerfaceresearch.com

Activity and Property Prediction: ML models can be trained on existing data for quinoline compounds to predict the biological activity, toxicity, or material properties of new, untested derivatives. biointerfaceresearch.com This allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing. tandfonline.com

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, aiding in the development of novel and efficient synthetic methodologies as discussed in section 7.1. biointerfaceresearch.com

By leveraging AI and ML, researchers can more rationally design and prioritize derivatives of this compound for specific applications, saving time and resources.

Discovery of New Biological Targets and Therapeutic Modalities

The quinoline core is a cornerstone of many established drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. biointerfaceresearch.comnih.govresearchgate.net This suggests that this compound and its future derivatives are fertile ground for the discovery of new therapeutic agents.

Future research should focus on screening this compound and its analogs against a diverse array of biological targets. Quinoline derivatives have been shown to interact with:

Kinases: Some quinolines act as inhibitors of protein kinases, such as p38 MAP kinase, which is involved in inflammatory responses. researchgate.net

DNA and Associated Enzymes: The planar aromatic structure of quinolines allows them to intercalate with DNA or inhibit enzymes involved in DNA replication, a mechanism exploited by some anticancer and antibacterial agents. researchgate.net

Mitochondrial Targets: Recent studies have explored quinoline-based inhibitors of mitochondrial RNA polymerase (POLRMT) for cancer therapy, highlighting mitochondria as a potential target. acs.org

Parasitic Enzymes: In the context of malaria, aminoquinolines are known to interfere with the parasite's detoxification of heme. acs.org Other parasitic enzymes could also be targets. fiocruz.br

Material Science and Industrial Applications (e.g., Antioxidant in Polymers)

Beyond medicine, the chemical properties of this compound suggest potential applications in material science and industry. Quinolines are used in the manufacture of dyes, polymers, and agrochemicals. researchgate.netrsc.orgvedantu.com

A particularly promising area is its use as an antioxidant . A structurally related compound, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), is a widely used antioxidant in the rubber industry to protect against degradation caused by heat and oxidation. wikipedia.orgasianpubs.org The antioxidant properties of TMQ and its derivatives are well-documented, and they are known to improve the durability of rubber products, including tires. asianpubs.orgmdpi.com Given the structural similarity, this compound could exhibit comparable or even superior antioxidant activity. Research in this area would involve:

Synthesizing and evaluating the antioxidant efficacy of this compound in various polymer matrices.

Using computational methods to design derivatives with enhanced antioxidant potential and lower toxicity. nih.gov

Studying its mechanism of action, likely involving the stabilization of free radicals through the amine group. mdpi.com

Other potential material science applications include its use as a building block for:

Functional Polymers: Quinoline units can be incorporated into polymer main chains to create materials with specific optical or electronic properties, such as photoluminescence, for use in sensors or organic electronics. researchgate.netacs.org

Dyes and Pigments: The quinoline ring system is a chromophore found in cyanine (B1664457) dyes. britannica.com Derivatives of this compound could be explored for the synthesis of novel colorants.

The exploration of these diverse research avenues holds the key to unlocking the full potential of this compound, a compound at the intersection of medicinal chemistry, green synthesis, and materials innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,5,8-Trimethylquinolin-2-amine, and how can reaction conditions be optimized?

- Answer : A feasible approach involves nucleophilic substitution using halogenated quinoline precursors. For example, 2,3-dichloroquinoxaline (DCQX) reacts with methylamine derivatives under microwave-assisted conditions to introduce methyl groups at specific positions . Optimization includes adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometry of methylating agents. Column chromatography or recrystallization can isolate the product with >90% purity. Comparative studies suggest microwave synthesis reduces reaction time by 40% compared to conventional heating .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : and NMR identify methyl group positions and aromatic proton environments. For example, methyl protons at C3, C5, and C8 appear as distinct singlets due to symmetry differences .

- X-ray Crystallography : Resolves spatial arrangements of substituents, particularly in polymorphic forms .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ) with <2 ppm error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to prevent inhalation of vapors.

- Store waste in designated containers for incineration or neutralization, as aromatic amines may exhibit mutagenic potential .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-methylation or ring oxidation) be mitigated during synthesis?

- Answer :

- Controlled Methylation : Use protecting groups (e.g., Boc) for the amine functionality to limit unintended substitutions.

- Catalytic Systems : Pd/C or Cu(I) catalysts enhance regioselectivity, reducing byproducts like 3,5,6,8-tetramethyl derivatives .

- In-situ Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination before side reactions dominate .

Q. What mechanistic insights explain this compound’s coordination behavior with transition metals?

- Answer : The amine and quinoline nitrogen atoms act as electron donors, forming stable complexes with metals like Ru(II) or Pt(IV). DFT calculations reveal that methyl groups at C3 and C5 increase steric hindrance, favoring monodentate over bidentate coordination. Spectroscopic shifts in UV-Vis (e.g., λ~450 nm for Ru complexes) correlate with ligand-to-metal charge transfer .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) for structural confirmation be resolved?

- Answer :

- 2D NMR (COSY, NOESY) : Resolves proton-proton correlations and spatial proximities to validate substituent positions.

- DFT Simulations : Predict NMR chemical shifts and compare with experimental data to identify discrepancies.

- Synchrotron XRD : Enhances resolution for ambiguous crystal structures, particularly for low-symmetry polymorphs .

Methodological Tables

Table 1 : Comparative Synthetic Routes for this compound

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-assisted | 85 | 95 | Fast (2–4 hrs), high regioselectivity | |

| Conventional heating | 72 | 88 | Low equipment cost |

Table 2 : Analytical Signatures of this compound

| Technique | Key Data | Application |

|---|---|---|

| NMR | δ 2.35 (s, 3H, C8-CH3) | Methyl group positioning |

| X-ray Crystallography | Dihedral angle: 12° (quinoline plane) | Polymorph discrimination |

| HRMS | m/z 186.1156 [M+H]⁺ | Molecular formula confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.